ML-179
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the liver receptor homolog-1 (LRH1) and its role in various biochemical pathways
Biology: Employed in research to understand the biological functions of LRH1 and its impact on cellular processes
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to LRH1 dysregulation
Industry: Utilized in the development of new drugs and therapeutic agents targeting LRH1
Mécanisme D'action
- ML-179 (also known as SR-1309) is an inverse agonist that primarily targets LRH-1 (Liver receptor homologue-1) .
- This compound has a molecular weight of 422.44 g/mol and the chemical formula C21H25F3N4O2 .
- Solubility: this compound is soluble in DMSO (12.5 mg/mL) .
- Storage: It can be stored at -20°C (2 years) or -80°C (6 months) .
Target of Action
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
ML-179 plays a significant role in biochemical reactions. It interacts with the liver receptor homolog-1 (LRH-1), a nuclear receptor that regulates gene expression . The nature of these interactions involves this compound acting as an inverse agonist, leading to repression of LRH-1 activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the expression of haptoglobin and serum amyloid proteins A1 and A4 . It also induces the death of estrogen-receptor negative MDA-MB-231 breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with LRH-1, leading to enzyme inhibition and changes in gene expression . This results in the repression of LRH-1 activity and alterations in the expression of specific proteins .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with LRH-1 . Detailed information on the specific enzymes or cof
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .
Industrial Production Methods
Industrial production of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione follows stringent protocols to ensure high purity and yield. The compound is synthesized in controlled environments to maintain its stability and efficacy. The production process involves the use of advanced chemical synthesis techniques and purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include:
SR-1309: Another inverse agonist of LRH1 with similar potency and selectivity.
T0901317: A synthetic ligand for liver X receptors (LXRs) that also exhibits activity against LRH1.
Uniqueness of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione stands out due to its high selectivity and potency as an inverse agonist of LRH1. Its unique chemical structure allows for specific interactions with LRH1, making it a valuable tool in research and potential therapeutic applications .
Activité Biologique
The compound 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione , also known as ML179, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological profiles.
Chemical Structure and Properties
- Molecular Formula : C21H25F3N4O
- Molecular Weight : 404.45 g/mol
- CAS Number : 1883548-87-5
- LogP : 3.57 (indicating moderate lipophilicity)
The trifluoromethyl group and piperazine moiety in its structure are significant for enhancing biological activity, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. A study highlighted that derivatives with this moiety showed significant activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Minimum Inhibitory Concentrations (MICs)
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
ML179 | 0.78 - 3.125 | Gram-positive bacteria |
Other Trifluoromethyl Compounds | Varies | MRSA |
Anti-inflammatory Activity
The anti-inflammatory potential of ML179 has been assessed through various assays measuring the inhibition of pro-inflammatory cytokines. The compound has shown promise in modulating the NF-κB pathway, which is crucial in inflammatory responses.
Key Findings
- Compounds similar to ML179 have demonstrated a decrease in NF-κB activity by approximately 10–15% .
- The structural modifications, particularly the substitution on the phenyl ring, significantly influence the anti-inflammatory efficacy.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of ML179 on human cell lines. Results indicate that while it exhibits antimicrobial activity, it maintains low toxicity levels towards human cells, making it a potential candidate for therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A recent investigation tested a series of trifluoromethyl-substituted compounds against MRSA. Among these, ML179 exhibited one of the lowest MIC values, reinforcing the hypothesis that trifluoromethyl groups enhance antibacterial properties.
Case Study 2: Inflammation Modulation
In a controlled study assessing the effects of ML179 on inflammatory markers in human cell lines, researchers observed a significant reduction in TNF-alpha production when treated with ML179 compared to untreated controls. This suggests its potential utility in treating inflammatory diseases.
Propriétés
IUPAC Name |
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13,16,18H,1-3,6-7,9-12,14H2,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWKLBPBUXCXRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Magnetic Resonance Imaging (MRI) in prostate cancer staging?
A1: MRI plays a crucial role in the local staging of prostate cancer before treatment []. It helps to determine the extent of the tumor within the prostate gland and whether it has spread to nearby tissues [].
Q2: Are there specific MRI techniques that are particularly useful for prostate cancer staging?
A2: Yes, studies have shown that using Diffusion-Weighted Imaging (DWI) in addition to standard MRI can improve the accuracy of prostate cancer staging [].
Q3: What is the significance of N-terminal-pro B-type natriuretic peptide (NT-proBNP) in pulmonary embolism?
A1: Elevated levels of NT-proBNP in patients diagnosed with pulmonary embolism have been associated with a higher risk of in-hospital complications [].
Q4: Is troponin I a reliable marker for predicting complications in pulmonary embolism?
A2: Research suggests that unlike NT-proBNP, troponin I levels are not significantly different between patients with complicated and uncomplicated pulmonary embolism []. Therefore, it might not be as accurate a predictor of complications in this context.
Q5: Can soluble (pro)renin receptor (s(P)RR) be used to predict gestational diabetes mellitus (GDM)?
A3: Studies have shown a potential link between elevated s(P)RR concentrations during the first trimester of pregnancy and an increased risk of developing GDM later in pregnancy [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.